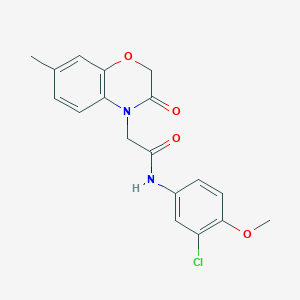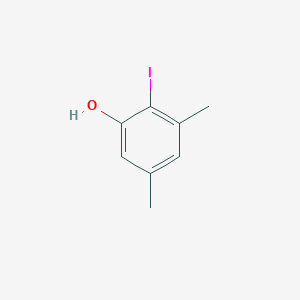
2-Iodo-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3,5-dimethylphenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 5 of the benzene ring are substituted by iodine and methyl groups, respectively
Métodos De Preparación
The synthesis of 2-Iodo-3,5-dimethylphenol can be achieved through several methods. One common approach involves the iodination of 3,5-dimethylphenol. This reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include heating to facilitate the substitution reaction .
Industrial production methods for 3,5-dimethylphenol, a precursor to this compound, involve the alkylation of phenol with methanol in the presence of a catalyst, followed by separation and purification processes .
Análisis De Reacciones Químicas
2-Iodo-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde .
Aplicaciones Científicas De Investigación
2-Iodo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mecanismo De Acción
The mechanism by which 2-Iodo-3,5-dimethylphenol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability .
Comparación Con Compuestos Similares
2-Iodo-3,5-dimethylphenol can be compared to other similar compounds such as:
3,5-Dimethylphenol: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
2-Iodo-4,6-dimethylphenol: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-3,5-dimethylphenol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9IO |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
2-iodo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H9IO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 |
Clave InChI |
VVSFSTVCISVYLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
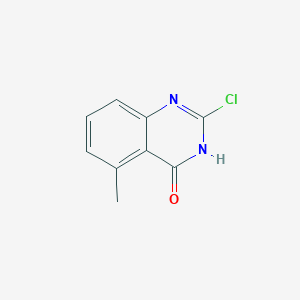
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
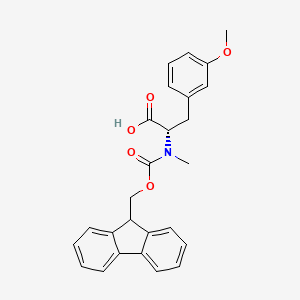
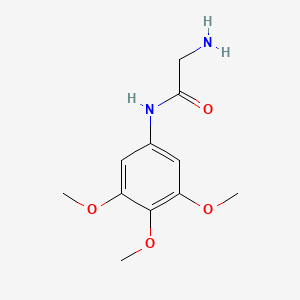
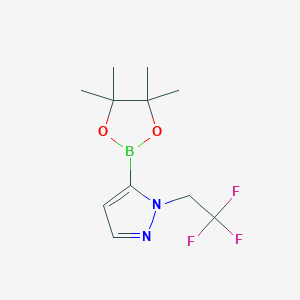
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
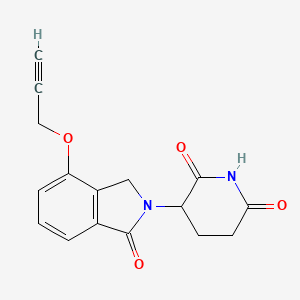
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)

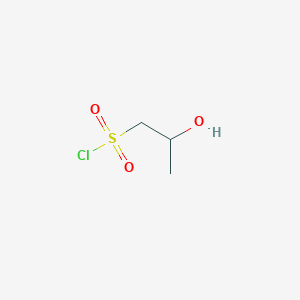
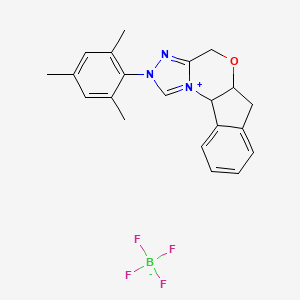
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
